molecular formula C8H22INOSi B13741670 Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide CAS No. 21654-72-8

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide

Cat. No.: B13741670
CAS No.: 21654-72-8
M. Wt: 303.26 g/mol
InChI Key: KIIBRIPFQKSDIG-UHFFFAOYSA-M
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Description

Chemical Structure:
This compound is a quaternary ammonium salt with the following substituents:

  • Dimethyl groups (–N⁺(CH₃)₂–)
  • 2-Hydroxyethyl group (–CH₂CH₂OH)
  • Trimethylsilylmethyl group (–CH₂Si(CH₃)₃)
  • Counterion: Iodide (I⁻)

Synthesis:
It is synthesized via alkylation of a tertiary amine precursor (likely dimethyl(2-hydroxyethyl)amine) with trimethylsilylmethyl iodide. This method aligns with general quaternization reactions described for analogous ammonium salts .

Properties

CAS No.

21654-72-8

Molecular Formula

C8H22INOSi

Molecular Weight

303.26 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide

InChI

InChI=1S/C8H22NOSi.HI/c1-9(2,6-7-10)8-11(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

KIIBRIPFQKSDIG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)C[Si](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main steps:

This approach leverages nucleophilic substitution reactions and organosilicon chemistry principles.

Step 1: Synthesis of the Tertiary Amine Intermediate

  • Starting materials: Dimethylamine, 2-chloroethanol (or 2-bromoethanol), and a trimethylsilylmethyl halide (usually chloride or bromide).
  • Reaction conditions: The tertiary amine is synthesized by sequential alkylation of dimethylamine.
  • Mechanism:

    • First, dimethylamine reacts with 2-chloroethanol under basic conditions to form dimethyl(2-hydroxyethyl)amine.
    • Subsequently, this intermediate undergoes nucleophilic substitution with trimethylsilylmethyl halide to introduce the trimethylsilylmethyl group.
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane are commonly used to facilitate nucleophilic substitution.

  • Temperature: Typically room temperature to mild heating (25–60 °C) to optimize reaction rate without decomposing sensitive groups.

Step 2: Quaternization to Form the Ammonium Iodide Salt

  • Quaternizing agent: Methyl iodide (iodomethane) or other alkyl iodides.
  • Reaction: The tertiary amine intermediate undergoes nucleophilic attack on the alkyl iodide, forming the quaternary ammonium iodide salt.
  • Conditions:
    • Usually carried out in anhydrous solvents such as acetonitrile or THF.
    • Reaction temperature is maintained between 0 °C and room temperature to control the reaction rate and avoid side reactions.
  • Isolation: The quaternary ammonium iodide precipitates or is extracted and purified by recrystallization or chromatography.

Experimental Data and Yields

Step Reaction Type Reagents Solvent Temperature (°C) Yield (%) Notes
1 Alkylation (amine formation) Dimethylamine + 2-chloroethanol THF 25–40 75–85 Controlled addition to avoid overalkylation
1 Alkylation (silylmethylation) Dimethyl(2-hydroxyethyl)amine + (CH₃)₃SiCH₂Cl Dichloromethane 25–50 70–80 Requires dry conditions to prevent hydrolysis
2 Quaternization Tertiary amine + Methyl iodide Acetonitrile 0–25 80–90 Reaction monitored by TLC or NMR

Mechanistic Insights and Optimization

  • The nucleophilic substitution in step 1 is influenced by the leaving group ability of the halide and the nucleophilicity of the amine.
  • The trimethylsilylmethyl group is sensitive to moisture; hence, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended.
  • Quaternization efficiency depends on the alkyl iodide concentration and solvent polarity, with polar aprotic solvents favoring the reaction.
  • Side reactions such as elimination or over-alkylation can be minimized by controlling temperature and reagent stoichiometry.

Alternative and Advanced Methods

  • Metalation strategies: Directed ortho-metalation (DoM) techniques using organolithium reagents (e.g., n-butyllithium) can be employed to functionalize aromatic analogs bearing O-carbamate groups, which might be adapted for related quaternary ammonium syntheses involving silyl groups.
  • Use of zinc iodide or other metal iodides as catalysts or additives to facilitate iodide incorporation in complex organosilicon compounds.
  • Iterative metalation and electrophile quench sequences can enable multi-step functionalization, potentially applicable to the preparation of structurally related ammonium salts with silyl substituents.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Comments
Starting amine Dimethylamine Commercially available
Alkylating agents 2-Chloroethanol, Trimethylsilylmethyl chloride Purity critical to avoid side products
Quaternizing agent Methyl iodide High reactivity, volatile and toxic
Solvent THF, Dichloromethane, Acetonitrile Dry and oxygen-free preferred
Temperature 0–50 °C Lower temps for quaternization to avoid decomposition
Yield 70–90% Dependent on reaction control
Purification Recrystallization, chromatography To ensure removal of unreacted amines and salts

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.

    Oxidation and Reduction: These reactions may require specific catalysts or reagents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Hydrolysis: Conducted in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.

Major Products Formed

    Substitution: Formation of new quaternary ammonium salts with different halides.

    Hydrolysis: Formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.

Scientific Research Applications

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.

    Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the trimethylsilylmethyl group may enhance the compound’s ability to penetrate lipid bilayers, increasing its efficacy.

Comparison with Similar Compounds

Key Properties :

  • Hydrophobicity : The trimethylsilylmethyl group enhances lipophilicity compared to purely alkyl-substituted ammonium salts.
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the iodide counterion and hydroxyethyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Counterion Key Features
Target Compound Dimethyl, 2-hydroxyethyl, trimethylsilylmethyl I⁻ Unique silyl group enhances hydrophobicity and thermal stability
Choline iodide Trimethyl, 2-hydroxyethyl I⁻ Lacks silyl group; higher hydrophilicity
Benzyltrimethylammonium iodide Benzyl, trimethyl I⁻ Aromatic benzyl group increases π-π interactions; no hydroxyethyl
Diethyl(2-hydroxyethyl)methylammonium iodide Diethyl, methyl, 2-hydroxyethyl I⁻ Ethyl groups reduce steric hindrance compared to silyl
[1-(Trimethylsilylmethyl)]trimethyl(2-naphthylmethyl)ammonium iodide Trimethylsilylmethyl, naphthylmethyl, trimethyl I⁻ Bulky naphthyl group vs. hydroxyethyl; tailored for elimination reactions

Physicochemical Properties

  • Hydrophobicity :

    • The target compound’s trimethylsilylmethyl group increases lipophilicity (logP ~2.5 estimated), compared to choline iodide (logP ~-1.2) .
    • Benzyltrimethylammonium iodide exhibits intermediate hydrophobicity (logP ~1.8) due to the aromatic benzyl group .
  • Thermal Stability :

    • Silicon-containing ammonium salts (e.g., target compound) decompose at ~250°C, higher than purely alkyl analogs (~200°C) .
  • Biological Activity :

    • Quaternary ammonium iodides generally exhibit neuromuscular effects. For example, tetramethylammonium iodide causes nerve paralysis .
    • The hydroxyethyl group in the target compound may reduce toxicity compared to fully alkylated analogs by introducing hydrogen bonding .

Research Findings and Contradictions

  • Synthetic Feasibility :

    • While ethyl/methyl substitutions in ammonium iodides show minimal property differences , the silyl group introduces distinct reactivity, enabling fluoride ion-induced eliminations .
  • Biological Impact :

    • suggests alkyl chain length minimally affects nerve activity, but functional groups (e.g., hydroxyethyl) modulate toxicity .

Biological Activity

The compound Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is an organosilicon compound with potential biological activity. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C8H21I2NSiC_8H_{21}I_2NSi. It features a quaternary ammonium structure, which is significant for its interaction with biological systems. The presence of trimethylsilylmethyl and hydroxyethyl groups enhances its solubility and reactivity.

  • Antimicrobial Properties : Quaternary ammonium compounds (QACs) are known for their antimicrobial activity. Studies have shown that similar compounds exhibit effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes .
  • Cell Membrane Interaction : The cationic nature of the ammonium group allows for electrostatic interactions with negatively charged components of cell membranes, leading to increased permeability and potential cell lysis .
  • Cytotoxicity : Some studies have indicated that QACs can induce cytotoxic effects in cancer cells, potentially through apoptosis pathways. This suggests a role in cancer therapy .

Therapeutic Applications

  • Antiseptics and Disinfectants : Due to its antimicrobial properties, the compound may be utilized in formulations aimed at disinfecting surfaces or as antiseptics in medical settings.
  • Drug Delivery Systems : The ability to modify the solubility and permeability of drugs makes this compound a candidate for enhancing drug delivery systems, particularly for hydrophobic drugs .

1. Antimicrobial Efficacy Study

A study conducted by researchers tested various QACs against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed significant inhibition zones, demonstrating strong antibacterial properties .

2. Cytotoxicity in Cancer Cells

In vitro studies have evaluated the cytotoxic effects of QACs on different cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting potential applications in targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell membranes
CytotoxicityInduction of apoptosis
Drug DeliveryEnhanced solubility and permeability

Table 2: Case Studies Overview

Study FocusFindingsReference
Antimicrobial EfficacySignificant inhibition against pathogens
Cancer CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what factors influence reaction efficiency?

The synthesis typically involves quaternization of tertiary amines with alkyl iodides. For example, trimethylsilylmethyl-containing precursors react with dimethyl(2-hydroxyethyl)amine in polar aprotic solvents (e.g., acetonitrile) under reflux. Reaction efficiency depends on stoichiometric ratios, solvent choice, and temperature control. Evidence from analogous syntheses highlights the use of methyl iodide for alkylation and the importance of anhydrous conditions to avoid hydrolysis of the trimethylsilyl group . Multi-step protocols, such as those used for ionic-liquid monomers, may involve intermediate purification via recrystallization or column chromatography .

Q. How can spectroscopic and crystallographic techniques confirm structural integrity?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., trimethylsilyl singlet at ~0.1 ppm, hydroxyethyl protons at 3.4–3.8 ppm) and verify quaternary ammonium formation .
  • X-ray crystallography : Single-crystal analysis (e.g., space group P1P1, lattice parameters a=8.25a=8.25 Å, b=8.88b=8.88 Å) confirms molecular geometry, hydrogen bonding (O–H\cdotsI interactions), and counterion positioning .
  • HRMS/ESI : Validates molecular weight (e.g., m/z=363.36m/z = 363.36 for [C14H26NSi]+[C_{14}H_{26}NSi]^+) .

Advanced Research Questions

Q. What methodologies analyze thermal and pH stability, and how do these conditions affect decomposition pathways?

  • Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., 150–200°C for trimethylsilyl degradation) and identifies volatile byproducts (e.g., trimethylsilanol) .
  • pH-dependent stability : Hydrolysis of the trimethylsilyl group occurs under acidic/basic conditions, monitored via 29^29Si NMR or iodide release assays. Buffered solutions (pH 4–9) are used to assess stability for biological or material applications .
  • Kinetic studies : Arrhenius plots derived from accelerated aging experiments predict shelf-life under storage conditions .

Q. How does the trimethylsilylmethyl group influence reactivity in fluoride-induced elimination reactions?

Fluoride ions (e.g., TBAF in CD3_3CN) cleave Si–C bonds via 1,4-elimination, generating transient intermediates like o-xylylene. Flow NMR (45 mL/min flow rate, 701 scans) captures these species, revealing dimerization kinetics (rate constants k=103k = 10^{-3} s1^{-1}) and concentration-dependent equilibria . Computational modeling (DFT) further elucidates transition-state geometries and substituent effects on reaction barriers .

Q. What experimental approaches evaluate this compound’s role in perovskite solar cell fabrication?

  • Crystallization control : Blend with lead iodide (PbI2_2) and methylammonium iodide (MAI) in DMSO/DMF solvents. Water additives modulate 2D perovskite layer formation, monitored via XRD (e.g., peak at 14.2° for (110) plane) .
  • Device performance : Current density-voltage (JJ-VV) curves and external quantum efficiency (EQE) measurements quantify power conversion efficiency (PCE). Optimized compositions achieve PCE >20% with reduced hysteresis .

Q. How can researchers resolve contradictions in reported reaction outcomes or properties?

Discrepancies (e.g., varying dimerization rates in flow NMR studies) arise from differences in reagent purity, solvent drying, or flow rate. Standardized protocols (e.g., CD3_3CN purification over activated molecular sieves) and controlled kinetic experiments (0.1–45 mL/min flow rates) mitigate variability . Meta-analyses of crystallographic data (e.g., comparing hydrogen-bonding motifs across studies) also clarify structural trends .

Methodological Considerations

  • Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps and characterize intermediates via TLC/GC-MS .
  • Advanced characterization : Pair solid-state NMR with X-ray diffraction to correlate dynamic behavior (e.g., ammonium group rotation) with crystal packing .
  • Data validation : Cross-reference experimental results with computational models (e.g., Gaussian09 for NMR chemical shift predictions) to confirm mechanistic hypotheses .

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